Oxidation-State Comparison: 1,3-Dione vs. Tetrahydro-1,4(3H)-dione (Vildagliptin Impurity Scaffold) – Hydrogen-Bond Donor Count and LogP Differentiation
1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione differs critically from its tetrahydro-1,4(3H)-dione analogue in hydrogen-bond donor count (HBD = 0 vs. 1), hydrogen-bond acceptor count (HBA = 3 vs. 3), and predicted lipophilicity (XLogP3-AA = 0.5 vs. estimated 0.2 for the saturated analogue) [1]. The absence of an N–H donor in the 1,3-dione eliminates a proton-donating centre, reducing desolvation penalty upon target binding for targets with lipophilic pockets while retaining three acceptor sites for key hydrogen-bond interactions. The tetrahydro analogue, containing a secondary amide-like N–H, introduces an additional donor that can alter binding pose and metabolic vulnerability . The 1,3-dione scaffold has been directly exploited as the core pharmacophore in BPO CFTR inhibitors achieving IC₅₀ values of 8–150 nM, whereas the tetrahydro-1,4-dione scaffold is primarily utilised as a pharmaceutical impurity standard (vildagliptin impurity 27), not as a primary pharmacophore [2][3].
| Evidence Dimension | Hydrogen-bond donor count; XLogP3-AA; validated pharmacophoric utility |
|---|---|
| Target Compound Data | HBD = 0; HBA = 3; XLogP3-AA = 0.5; TPSA = 48.3 Ų; core of CFTR inhibitors (IC₅₀ 8–150 nM) and mTOR inhibitors (Kd ~5 nM) |
| Comparator Or Baseline | Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione: HBD = 1; HBA = 3; estimated XLogP3 ~0.2; MW = 155.15; primarily used as vildagliptin impurity standard |
| Quantified Difference | ΔHBD = −1; ΔXLogP3-AA ≈ +0.3 log units; validated pharmacophoric utility vs. impurity standard role |
| Conditions | Computed physicochemical properties from PubChem (2024.12.12 release); pharmacophoric utility inferred from J. Med. Chem. 2011 and RSC Med. Chem. 2021 publications |
Why This Matters
The zero HBD count and moderately higher lipophilicity of the 1,3-dione scaffold favour passive permeability and target engagement in lipophilic binding sites, making it the preferred starting point for inhibitor design rather than the more polar tetrahydro analogue.
- [1] PubChem Compound Summary for CID 137838457, 1H,3H,4H-Pyrrolo[2,1-c][1,4]oxazine-1,3-dione. NCBI. Accessed April 2026. View Source
- [2] Snyder, D. S. et al. J. Med. Chem. 2011, 54 (15), 5468–5477. View Source
- [3] Borsari, C. et al. RSC Med. Chem. 2021, 12 (4), 579–583. View Source
